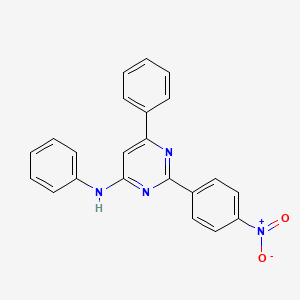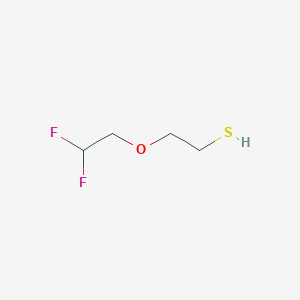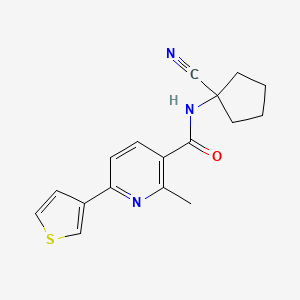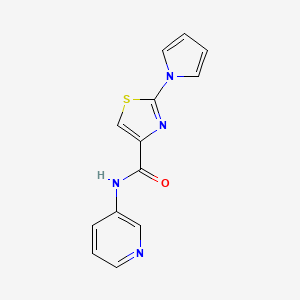![molecular formula C18H18Cl2N2O2S2 B2703771 N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide CAS No. 1223230-84-9](/img/structure/B2703771.png)
N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide is a useful research compound. Its molecular formula is C18H18Cl2N2O2S2 and its molecular weight is 429.37. The purity is usually 95%.
BenchChem offers high-quality N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide, along with its derivatives, is primarily explored for its synthesis and characterization processes. Studies have focused on detailing the synthesis routes, structural elucidation, and the thermal properties of related sulfanilamide derivatives. For instance, Lahtinen et al. (2014) synthesized and characterized several sulfanilamide derivatives, providing insights into their crystal structures, thermal properties, and hydrogen bonding networks through techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra (Lahtinen et al., 2014).
Antimicrobial and Enzymatic Inhibition Activities
Research has also delved into the antimicrobial properties of these compounds, evaluating their effectiveness against various bacterial and fungal strains. However, findings suggest that the introduction of specific functional groups to the sulfanilamide structure does not significantly enhance antibacterial activity, and none of the compounds showed antifungal activity (Lahtinen et al., 2014). Another study by Siddiqui et al. (2014) focused on the pharmacological evaluation, revealing that derivatives exhibit potential antibacterial properties against both gram-negative and gram-positive bacteria and moderate inhibitory effects on α-chymotrypsin enzyme, indicating a multifaceted application in antimicrobial and enzyme inhibition domains (Siddiqui et al., 2014).
Molecular Docking and Cytotoxicity Studies
Further research extended into molecular docking and cytotoxicity studies, aiming to understand the interaction of these compounds with biological targets and their potential toxicity. Siddiqui et al. (2014) highlighted the importance of structural modifications on the oxadiazole moiety, leading to the discovery of compounds with less cytotoxic effects, suggesting a careful balance between antimicrobial potency and cytotoxicity for therapeutic applications (Siddiqui et al., 2014).
Vibrational Spectroscopic Signatures and Quantum Computational Approach
The vibrational spectroscopic signatures of related compounds have been characterized to obtain insights into their structural and electronic properties. Jenepha Mary et al. (2022) utilized Raman and Fourier transform infrared spectroscopy, combined with density functional theory calculations, to explore the stereo-electronic interactions leading to stability in a similar compound, providing a quantum computational approach to understanding the molecular structure and interactions (Jenepha Mary et al., 2022).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]disulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S2/c19-15-5-1-13(2-6-15)9-21-17(23)11-25-26-12-18(24)22-10-14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKKFVRZDHEDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSSCC(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenyl)methyl]-2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)disulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzyl-7-hydroxy-N-(2-methylbenzyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2703691.png)


![2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2703694.png)


![8-(4-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2703702.png)
![N-[(2-chlorophenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2703704.png)

![Methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate](/img/structure/B2703706.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)
